molecular formula C11H14ClNO2 B14068367 1-(3-Amino-5-ethoxyphenyl)-3-chloropropan-2-one

1-(3-Amino-5-ethoxyphenyl)-3-chloropropan-2-one

Cat. No.: B14068367
M. Wt: 227.69 g/mol
InChI Key: NLNRDPFVXXVJHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Amino-5-ethoxyphenyl)-3-chloropropan-2-one is an organic compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol . This compound is characterized by the presence of an amino group, an ethoxy group, and a chloropropanone moiety attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-5-ethoxyphenyl)-3-chloropropan-2-one typically involves the reaction of 3-amino-5-ethoxyphenol with a chloropropanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium bicarbonate (NaHCO3) in a solvent like 1,4-dioxane. The mixture is stirred at room temperature and then heated under reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-5-ethoxyphenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chloropropanone moiety to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed.

Scientific Research Applications

1-(3-Amino-5-ethoxyphenyl)-3-chloropropan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-ethoxyphenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloropropanone moiety can undergo nucleophilic attack by cellular nucleophiles. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Amino-5-ethoxyphenyl)-3-chloropropan-2-one is unique due to the presence of both an amino group and a chloropropanone moiety, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

1-(3-amino-5-ethoxyphenyl)-3-chloropropan-2-one

InChI

InChI=1S/C11H14ClNO2/c1-2-15-11-5-8(3-9(13)6-11)4-10(14)7-12/h3,5-6H,2,4,7,13H2,1H3

InChI Key

NLNRDPFVXXVJHA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)N)CC(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.